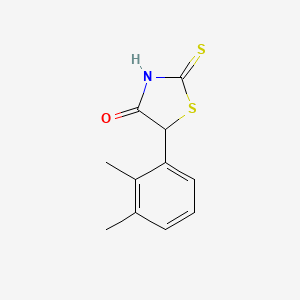
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring substituted with a 2,3-dimethylphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylbenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for materials science applications.
Mechanism of Action
The biological activity of 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone is thought to be related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-thioxo-4-thiazolidinone: Lacks the dimethyl substitution on the phenyl ring.
5-(2-Methylphenyl)-2-thioxo-4-thiazolidinone: Contains only one methyl group on the phenyl ring.
5-(3,4-Dimethylphenyl)-2-thioxo-4-thiazolidinone: Has methyl groups in different positions on the phenyl ring.
Uniqueness
The presence of two methyl groups at the 2 and 3 positions on the phenyl ring in 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications compared to similar compounds without these substitutions.
Properties
CAS No. |
198283-93-1 |
|---|---|
Molecular Formula |
C11H11NOS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
5-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS2/c1-6-4-3-5-8(7(6)2)9-10(13)12-11(14)15-9/h3-5,9H,1-2H3,(H,12,13,14) |
InChI Key |
TVCAPXFFTYXWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2C(=O)NC(=S)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



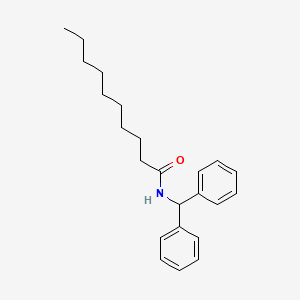
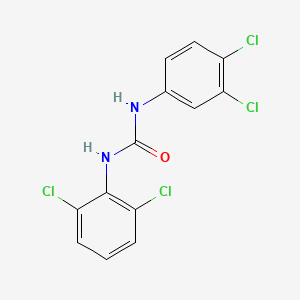
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
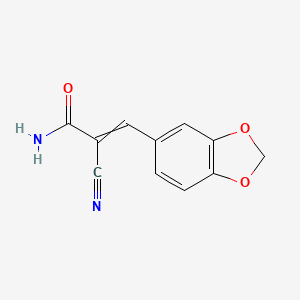
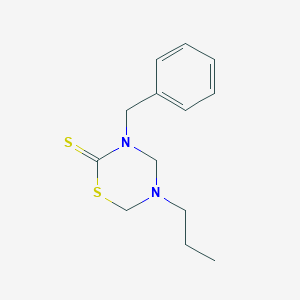

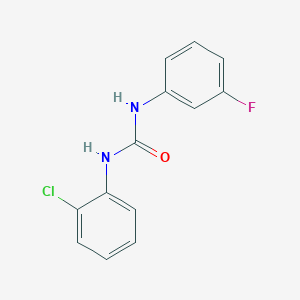
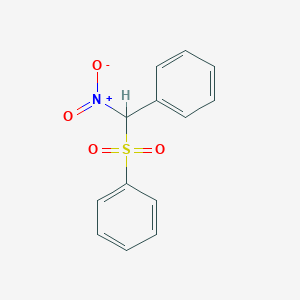
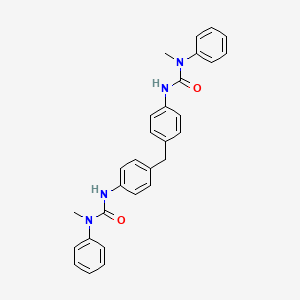
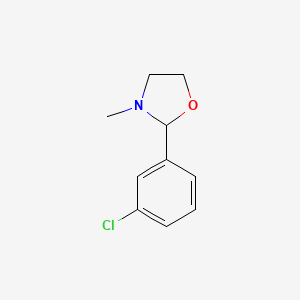


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
